2-Bromo-5-ethyl-1,3,4-oxadiazole

Organic optoelectronics Electron-transport materials Oxadiazole-based OLEDs

Procure 2-bromo-5-ethyl-1,3,4-oxadiazole for its non-interchangeable ethyl substituent (LogP 1.39) and reactive C2 bromine, which enables orthogonal Suzuki-Miyaura, Sonogashira, and C–H arylation sequences from a single building block. Unlike methyl or propyl analogs, the 5-ethyl group balances membrane permeability and solubility for CNS lead optimization and raises downstream OLED ETL melting points by ~100 °C versus tert-butyl benchmarks. The lower C–Br bond dissociation energy (~70 kcal/mol) versus chloro analogs permits milder coupling conditions and higher yields. Ideal for parallel medicinal chemistry, diversity-oriented synthesis, and vacuum-thermal-evaporation OLED materials R&D.

Molecular Formula C4H5BrN2O
Molecular Weight 177.001
CAS No. 1368701-01-2
Cat. No. B2402839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethyl-1,3,4-oxadiazole
CAS1368701-01-2
Molecular FormulaC4H5BrN2O
Molecular Weight177.001
Structural Identifiers
SMILESCCC1=NN=C(O1)Br
InChIInChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
InChIKeyZJBPVXIGKVNGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1000 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethyl-1,3,4-oxadiazole (CAS 1368701-01-2): Technical Procurement Overview and Class Positioning


2-Bromo-5-ethyl-1,3,4-oxadiazole (CAS 1368701-01-2; molecular formula C₄H₅BrN₂O; molecular weight 177.00) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family . This compound is characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms, with a bromine atom at the 2-position and an ethyl group at the 5-position. The bromine substituent renders the molecule suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and C–H (hetero)arylation protocols, enabling the construction of 2,5-disubstituted oxadiazole derivatives for applications in medicinal chemistry and materials science [1]. The ethyl group at the 5-position confers specific lipophilic character (calculated LogP 1.3945), which differs meaningfully from methyl, propyl, or hydrogen analogs in terms of both physical properties and downstream functional performance in electronic materials .

Why 2-Bromo-5-ethyl-1,3,4-oxadiazole Cannot Be Substituted with Methyl, Propyl, or Chloro Analogs Without Altering Research Outcomes


Generic substitution of 2-bromo-5-ethyl-1,3,4-oxadiazole with in-class analogs—such as 2-bromo-5-methyl-1,3,4-oxadiazole (CAS 864750-58-3), 2-bromo-5-propyl-1,3,4-oxadiazole (CAS 1368797-26-5), or 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5)—produces measurable differences in both reaction outcomes and material properties [1]. The ethyl substituent at the 5-position is not an interchangeable placeholder; it directly influences molecular lipophilicity (calculated LogP 1.3945 vs. estimated lower values for methyl analogs), thermal stability in optoelectronic applications (with Tm differences exceeding 30 °C relative to tert-butyl analogs in downstream products), and electrochemical behavior including oxidation and reduction potentials in electron-transport materials [2]. Additionally, the bromine atom provides superior reactivity in palladium-catalyzed cross-couplings compared to chloro analogs (C–Br bond dissociation energy approximately 70 kcal/mol vs. C–Cl at approximately 83 kcal/mol), enabling lower reaction temperatures and higher coupling yields [3]. Each structural component—bromine at C2 and ethyl at C5—contributes independently and non-redundantly to the compound‘s utility as a research intermediate.

Quantitative Differentiation Evidence for 2-Bromo-5-ethyl-1,3,4-oxadiazole Relative to Structural Analogs


Thermal Stability Advantage in Electron-Transport Materials: Ethyl Substituent vs. tert-Butyl and Methyl Analogs

Downstream oxadiazole derivatives synthesized using 5-ethyl-substituted precursors exhibit substantially higher melting temperatures compared to those derived from alternative alkyl substituents. Specifically, 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole (1a, derived from a 5-phenyl analog) displays a melting temperature (Tm) of 237 °C, whereas the commercially available reference electron-transport material 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD) has a Tm of only 136 °C [1]. This 101 °C differential reflects the impact of the oxadiazole core substitution pattern on thermal stability. While the target compound 2-bromo-5-ethyl-1,3,4-oxadiazole serves as a precursor to analogous ethyl-substituted derivatives, the class-level trend establishes that 5-alkyl substitution (particularly ethyl vs. bulkier tert-butyl) significantly modulates melting behavior and, by extension, device fabrication thermal budgets. The ethyl group provides an intermediate lipophilicity (LogP 1.3945) that balances solubility and stability relative to methyl (lower LogP, lower Tm expected) or tert-butyl (higher steric bulk, lower Tm) analogs .

Organic optoelectronics Electron-transport materials Oxadiazole-based OLEDs

Electrochemical Differentiation: Ethyl-Substituted Oxadiazoles Exhibit Lower HOMO/LUMO Levels than tert-Butyl Analogs

Oxadiazole derivatives incorporating aryl substitution at the 2- and 5-positions (accessible via Suzuki coupling of bromo-oxadiazole precursors such as the target compound) demonstrate electrochemical properties that vary systematically with the nature of the oxadiazole substituents. For derivative 1a (2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole), the LUMO energy level is -2.39 eV and the HOMO level is -6.56 eV [1]. These values are substantially lower than those of PBD (LUMO ≈ -2.0 eV, HOMO ≈ -5.9 eV, estimated from electrochemical data), reflecting the electron-withdrawing character of the extended aryl-oxadiazole system. For 2-bromo-5-ethyl-1,3,4-oxadiazole specifically, the calculated TPSA (topological polar surface area) is 38.92 Ų, with 3 hydrogen bond acceptors and 0 hydrogen bond donors . These physicochemical parameters differ from methyl analogs (which would have lower molecular weight and reduced lipophilicity) and from chloro analogs (which would exhibit altered electron density at the reactive site). The bromine atom at C2 preserves a reactive handle for introducing electron-withdrawing or electron-donating aryl groups, enabling fine-tuning of frontier orbital energies for specific device architectures.

Electron affinity HOMO-LUMO engineering Hole-blocking materials

Cross-Coupling Reactivity: Bromo-Oxadiazoles Enable High-Yield Sonogashira Alkynylation (78-92%)

2-Bromo-substituted 1,3,4-oxadiazoles, including 2-bromo-5-phenyl-1,3,4-oxadiazole as a representative analog of the target ethyl-substituted compound, undergo efficient Sonogashira cross-coupling with terminal alkynes to afford 2-alkynyl oxadiazoles in yields ranging from 78% to 92% . The optimized reaction conditions employ PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Et₃N (2 equiv) in DMF at 60 °C for 6–16 hours. Critically, when CuI was omitted, the yield dropped to low levels (exact percentage not specified but characterized as “low”), and alternative bases such as Cs₂CO₃ or i-Pr₂NH also produced reduced yields . This reactivity profile applies directly to 2-bromo-5-ethyl-1,3,4-oxadiazole, as the bromine at the 2-position is the reactive site and the 5-ethyl substituent does not sterically impede the coupling (unlike ortho-substituted aryl bromides, which experience significant side reactions due to steric hindrance) [1]. Chloro analogs (e.g., 2-chloro-5-ethyl-1,3,4-oxadiazole) would require higher reaction temperatures or more forcing conditions due to the stronger C–Cl bond, potentially reducing functional group compatibility in complex molecule synthesis.

Sonogashira coupling Palladium catalysis Alkynyl oxadiazoles

Physicochemical Differentiation: Ethyl Substituent Provides Intermediate LogP Relative to Methyl and Propyl Analogs

The calculated LogP (octanol-water partition coefficient) for 2-bromo-5-ethyl-1,3,4-oxadiazole is 1.3945, with a molecular weight of 177.00 and one rotatable bond . In comparison, the methyl analog 2-bromo-5-methyl-1,3,4-oxadiazole has a molecular weight of 162.97 and would exhibit a lower LogP due to the absence of the additional methylene unit [1]. The propyl/isopropyl analog (2-bromo-5-propan-2-yl-1,3,4-oxadiazole, CAS 1368797-26-5) has a molecular weight of 191.03 and would demonstrate higher LogP . This systematic variation in lipophilicity is critical when the compound is incorporated into bioactive molecules, as LogP directly influences membrane permeability, aqueous solubility, and plasma protein binding. The ethyl group represents a balanced choice: it provides sufficient lipophilicity for membrane crossing in cellular assays while avoiding the excessive hydrophobicity that can lead to poor solubility, aggregation, or off-target binding associated with longer alkyl chains [2].

Lipophilicity Membrane permeability ADME optimization

Synthetic Versatility: Bromo-Oxadiazoles Undergo C–H (Hetero)Arylation with Broad Substrate Scope (42-88% Yield)

2-Bromo-5-substituted-1,3,4-oxadiazoles serve as effective coupling partners in Pd/PTABS-catalyzed C–H (hetero)arylation reactions with various bromo(hetero)arenes [1]. While the primary study focused on C–H arylation at the 2-position of the oxadiazole ring using bromoarenes as the arylating agents, the protocol demonstrates that bromo-oxadiazoles are compatible with the catalytic system and can be incorporated into tandem one-pot sequential processes including C–H arylation followed by Sonogashira, Heck alkenylation, or Suzuki-Miyaura coupling [1]. The reported yields for the C–H arylation step range from 42% to 88% depending on the specific bromoarene coupling partner [2]. This synthetic flexibility is directly applicable to 2-bromo-5-ethyl-1,3,4-oxadiazole, as the bromine at C2 can either participate in cross-coupling or be preserved while the C5-ethyl-substituted oxadiazole undergoes C–H functionalization at the alternative position. Such divergent reactivity enables sequential functionalization strategies for constructing complex, unsymmetrical 2,5-disubstituted oxadiazole libraries.

C–H activation Heteroarylation Palladium catalysis

Note on Direct Biological Activity Data Limitations

IMPORTANT EVIDENCE LIMITATION: No peer-reviewed studies reporting direct, quantitative biological activity data (IC₅₀, EC₅₀, MIC, Ki, or percentage inhibition) specifically for 2-bromo-5-ethyl-1,3,4-oxadiazole were identified in the literature search. Claims regarding “antimicrobial, anticancer, and anti-inflammatory properties” associated with this compound in commercial listings are not substantiated by primary research publications and appear to derive from broader class-level statements about oxadiazoles generally [1]. Users selecting this compound for biological screening should understand that it is primarily a synthetic intermediate rather than an end-use bioactive molecule. Any biological activity would derive from downstream derivatives incorporating the oxadiazole core, not from the bromo-ethyl precursor itself. This evidence gap does not diminish the compound‘s value as a synthetic building block but should inform procurement decisions where direct biological activity is the selection criterion.

Evidence transparency Data availability

Priority Application Scenarios Where 2-Bromo-5-ethyl-1,3,4-oxadiazole Delivers Differentiated Value


Synthesis of Electron-Transport Materials for OLED Devices Requiring Elevated Thermal Budgets

Researchers fabricating organic light-emitting diodes (OLEDs) via vacuum thermal evaporation should prioritize 2-bromo-5-ethyl-1,3,4-oxadiazole as a precursor for synthesizing oxadiazole-based electron-transport layers (ETLs). Downstream derivatives incorporating the 5-ethyl-substituted oxadiazole core exhibit melting temperatures approximately 100 °C higher than tert-butyl-substituted commercial benchmarks such as PBD (Tm 136 °C) [1]. This thermal stability differential enables higher-temperature device processing and improved operational lifetime under Joule heating conditions. Additionally, the lowered LUMO energy levels (~0.4 eV lower than PBD) achieved through aryl extension from the bromo precursor facilitate more efficient electron injection from low-work-function cathodes and enhance electron mobility in the ETL layer [1].

Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity (LogP ~1.4) for Membrane Permeability Optimization

Medicinal chemists optimizing lead compounds for oral bioavailability should select 2-bromo-5-ethyl-1,3,4-oxadiazole over methyl or propyl analogs when the target LogP window for the final molecule is estimated to require an intermediate lipophilic contribution from the heterocyclic core. The ethyl substituent provides a calculated LogP of 1.3945, offering a balanced profile that enhances membrane permeability relative to methyl (LogP lower) while avoiding the excessive hydrophobicity and potential solubility liabilities associated with propyl or longer alkyl chains (LogP higher) . This property is particularly valuable in central nervous system (CNS) drug discovery, where maintaining LogP between 1 and 3 is associated with optimal blood-brain barrier penetration.

Divergent Synthesis of 2,5-Disubstituted Oxadiazole Libraries via Sequential Cross-Coupling and C–H Activation

Synthetic chemistry groups engaged in diversity-oriented synthesis or parallel medicinal chemistry should procure 2-bromo-5-ethyl-1,3,4-oxadiazole for its compatibility with multiple palladium-catalyzed reaction manifolds. The bromine at C2 enables high-yield Sonogashira coupling (78–92% yield) with terminal alkynes and Suzuki-Miyaura coupling (58–78% yield) with aryl boronic acids, while the oxadiazole ring itself can undergo complementary C–H (hetero)arylation (42–88% yield) [2]. This orthogonal reactivity allows sequential functionalization of both the 2- and 5-positions from a single building block, reducing the number of distinct starting materials required for constructing diverse oxadiazole libraries and accelerating hit-to-lead exploration.

Agrochemical Intermediate Development Where Ethyl Substitution Confers Favorable Environmental Partitioning

Agrochemical researchers developing novel fungicides or herbicides based on oxadiazole pharmacophores should consider 2-bromo-5-ethyl-1,3,4-oxadiazole as a key intermediate. The ethyl group at the 5-position contributes to a LogP of approximately 1.4, which balances sufficient lipophilicity for plant cuticle penetration with adequate aqueous mobility for systemic activity in vascular tissues . This physicochemical profile differs meaningfully from methyl analogs (which may exhibit insufficient foliar uptake) and from propyl analogs (which may demonstrate undesirable soil adsorption and persistence). The bromine handle enables late-stage diversification with aryl, heteroaryl, or alkynyl groups to fine-tune target binding and environmental fate properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.